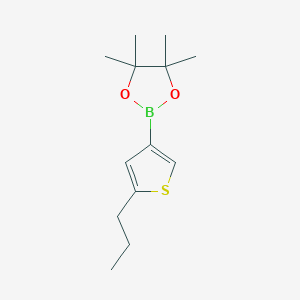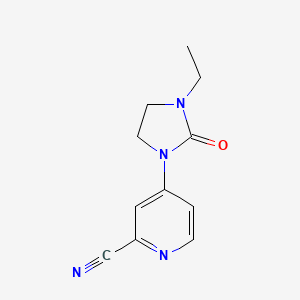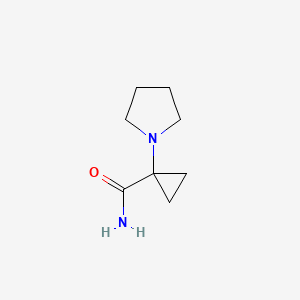![molecular formula C12H7LiO B8623908 Dibenzo[b,d]furan-4-yl lithium CAS No. 16669-47-9](/img/structure/B8623908.png)
Dibenzo[b,d]furan-4-yl lithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,d]furan-4-yl lithium: is a chemical compound that belongs to the class of organolithium reagents It is derived from dibenzofuran, a heterocyclic organic compound with two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzo[b,d]furan-4-yl lithium can be synthesized through the lithiation of dibenzofuran. The process typically involves the reaction of dibenzofuran with an organolithium reagent, such as butyllithium, in a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the compound from reacting with moisture or oxygen in the air .
Industrial Production Methods: While specific industrial production methods for lithium dibenzo[b,d]furan-4-ide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,d]furan-4-yl lithium undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds.
Electrophilic Reactions: It can react with electrophiles to form new carbon-heteroatom bonds.
Common Reagents and Conditions:
Reagents: Common reagents include halides, boronic acids, and other electrophiles.
Conditions: Reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent side reactions with moisture or oxygen.
Major Products Formed: The major products formed from these reactions depend on the specific electrophile used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
Chemistry: Dibenzo[b,d]furan-4-yl lithium is used as a reagent in organic synthesis to form carbon-carbon and carbon-heteroatom bonds. It is particularly useful in the synthesis of complex organic molecules and natural products .
Biology and Medicine:
Industry: In the materials science industry, lithium dibenzo[b,d]furan-4-ide can be used in the synthesis of polymers and other advanced materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of lithium dibenzo[b,d]furan-4-ide involves the nucleophilic attack of the lithium atom on electrophilic centers in other molecules. This allows it to form new bonds and create complex molecular structures. The molecular targets and pathways involved depend on the specific reaction and the electrophile used .
Comparison with Similar Compounds
Dibenzofuran: The parent compound from which lithium dibenzo[b,d]furan-4-ide is derived.
Lithium dibenzofuran-4-ide: A similar organolithium reagent with slightly different reactivity.
Other Organolithium Reagents: Such as butyllithium and phenyllithium, which are commonly used in organic synthesis
Uniqueness: Dibenzo[b,d]furan-4-yl lithium is unique due to its specific structure, which combines the stability of the dibenzofuran core with the reactivity of the lithium atom. This makes it a versatile reagent in organic synthesis and materials science .
Properties
CAS No. |
16669-47-9 |
|---|---|
Molecular Formula |
C12H7LiO |
Molecular Weight |
174.1 g/mol |
IUPAC Name |
lithium;4H-dibenzofuran-4-ide |
InChI |
InChI=1S/C12H7O.Li/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-7H;/q-1;+1 |
InChI Key |
VGAJIWMJFIHOFJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C3=CC=C[C-]=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-amino-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8623829.png)
![[2-tert-Butyl-4-(4-fluorophenyl)-5-phenylfuran-3-yl]methanol](/img/structure/B8623835.png)

![{6-[2-(5-Methyl-2-phenyl-thiazol-4-yl)-ethoxy]-indol-1-yl}-acetic acid](/img/structure/B8623859.png)




![4-[(4-Fluorophenyl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B8623875.png)
![2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[d]azepine](/img/structure/B8623884.png)




